molecular formula C44H79NO3 B3021813 2-(Dioctadecylcarbamoyl)benzoic acid CAS No. 127733-92-0

2-(Dioctadecylcarbamoyl)benzoic acid

Cat. No.: B3021813
CAS No.: 127733-92-0
M. Wt: 670.1 g/mol
InChI Key: QWZDGDRJLIDZKT-UHFFFAOYSA-N
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Description

2-(Dioctadecylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C44H79NO3 and a molecular weight of 670.103 g/mol . It is known for its unique structure, which includes a benzoic acid core with two dioctadecylcarbamoyl groups attached. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(Dioctadecylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with dioctadecylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-(Dioctadecylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Dioctadecylcarbamoyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Dioctadecylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:

    Benzoic acid derivatives: These compounds share a similar benzoic acid core but differ in their substituents, leading to variations in their chemical and biological properties.

    Carbamoyl compounds: These compounds contain carbamoyl groups and exhibit similar reactivity patterns but may have different applications and effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct properties and makes it suitable for a wide range of applications .

Properties

IUPAC Name

2-(dioctadecylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H79NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45(43(46)41-37-33-34-38-42(41)44(47)48)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3,(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZDGDRJLIDZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H79NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072943
Record name Benzoic acid, 2-[(dioctadecylamino)carbonyl]-
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Molecular Weight

670.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87787-81-3, 127733-92-0
Record name 2-[(Dioctadecylamino)carbonyl]benzoic acid
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Record name Distearyl phthalic acid amide
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Record name Benzoic acid, 2-[(dioctadecylamino)carbonyl]-
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Record name Benzoic acid, 2-[(dioctadecylamino)carbonyl]-
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Record name A mixture of: N,N-di(hydrogenated alkyl C14-C18)phthalamic acid; dihydrogenated alkyl (C14-C18)amine
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Record name Benzoic acid, 2-(aminocarbonyl)-, N,N-bis(hydrogenated tallow alkyl) derivs.
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Record name Benzoic acid, 2-[(dioctadecylamino)carbonyl]
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Record name DISTEARYL PHTHALAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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